

A Researcher's Guide to the Spectral Landscape of Thiophene-Containing Nitriles

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Compound of Interest

Compound Name: 2-(Thiophen-2-yl)propanenitrile

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For researchers and professionals in drug development, a thorough understanding of a compound's spectral properties is fundamental. This guide provides a comparative analysis of the spectral data for compounds structurally related to **2-(Thiophen-2-yl)propanenitrile**, offering a valuable resource for those involved in the synthesis, characterization, and application of similar molecules. While direct, publicly available spectral data for **2-(Thiophen-2-yl)propanenitrile** is not readily found in major databases, we can infer its expected spectral characteristics by examining its close analogs. This guide will cross-reference available data from related thiophene and nitrile-containing compounds to provide a predictive and comparative framework.

Inferred Spectral Characteristics of 2-(Thiophen-2-yl)propanenitrile

Based on the functional groups present in **2-(Thiophen-2-yl)propanenitrile** (a thiophene ring, a nitrile group, and an aliphatic chain), we can anticipate the following spectral signatures:

- ^1H NMR:** Protons on the thiophene ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). The methine proton (CH) adjacent to the nitrile and thiophene groups, and the methyl protons (CH_3) would be observed in the aliphatic region.
- ^{13}C NMR:** Carbon atoms of the thiophene ring would resonate in the aromatic region. The nitrile carbon would have a characteristic shift, as would the carbons of the propane chain.

- FT-IR: A sharp, medium-intensity peak around $2240\text{--}2260\text{ cm}^{-1}$ characteristic of the $\text{C}\equiv\text{N}$ stretching vibration of the nitrile group would be expected. Bands corresponding to the C-H and C=C stretching and bending vibrations of the thiophene ring would also be present.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound ($\text{C}_7\text{H}_7\text{NS}$). Fragmentation patterns would likely involve the loss of the nitrile group or cleavage of the bond between the thiophene ring and the propanenitrile moiety.

Comparative Spectral Data of Structurally Related Compounds

To provide a practical reference, the following table summarizes the available spectral data for compounds that are structurally similar to **2-(Thiophen-2-yl)propanenitrile**. This comparison allows researchers to understand how variations in the molecular structure influence the spectral output.

Compound	¹ H NMR Data	¹³ C NMR Data	IR Data (cm ⁻¹)	Mass Spec Data	Reference
2-(Thiophen-2-yl)malononitrile	Data available in PubChem	Data available in PubChem	KBr wafer	GC-MS data available	[1]
rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile	Provided in study	Provided in study	Provided in study	HRMS data provided	[2]
3-Oxo-3-(2-thienyl)propionitrile	Not specified	Not specified	Not specified	Not specified, but commercially available	[3][4]
3-(2-Thienyl)propionic acid	Not specified	Not specified	ATR-IR data available	Not specified	[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the characterization of thiophene derivatives, extracted from the available literature.

Synthesis and Characterization of rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile[2]

- Synthesis: An aqueous solution of sodium hydroxide (33%) was added to a cooled (0 °C) solution of 2-((diphenylmethylene)amino)acetonitrile and (E)-1-phenyl-3-(thiophen-2-yl)prop-

2-en-1-one in acetonitrile. The reaction mixture was stirred for 30 minutes at 0 °C. Water was added, and the crystalline product was filtered, washed with water, and dried. The crude product was recrystallized from ethyl acetate–methanol.

- Characterization: The structure of the compound was confirmed by IR, ^1H NMR, ^{13}C NMR, ^1H - ^1H COSY, and HRMS.

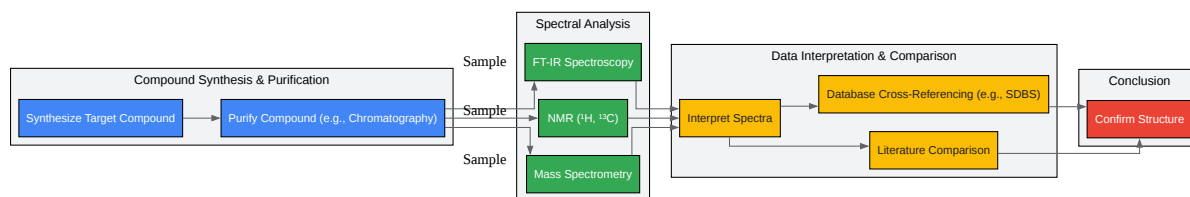
General Analytical Techniques from Public Databases

The Spectral Database for Organic Compounds (SDBS), a comprehensive database for organic compounds, outlines the general conditions under which many of its spectra are acquired.^{[6][7][8][9]} These serve as excellent starting points for researchers looking to characterize novel compounds.

- Electron Ionization Mass Spectrometry (EI-MS): Typically measured on spectrometers like the JEOL JMS-01SG or JMS-700, using an electron ionization method with an electronic accelerating voltage of 75 eV and an ion accelerating voltage of 8–10 kV.^[7]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra are often recorded using a Nicolet 170SX or a JASCO FT/IR-410 spectrometer.^[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are fundamental for structural elucidation.

Logical Workflow for Spectral Analysis

The process of identifying and characterizing a novel or known compound using spectral data follows a logical progression. The diagram below illustrates a typical workflow for a researcher in a drug development setting.

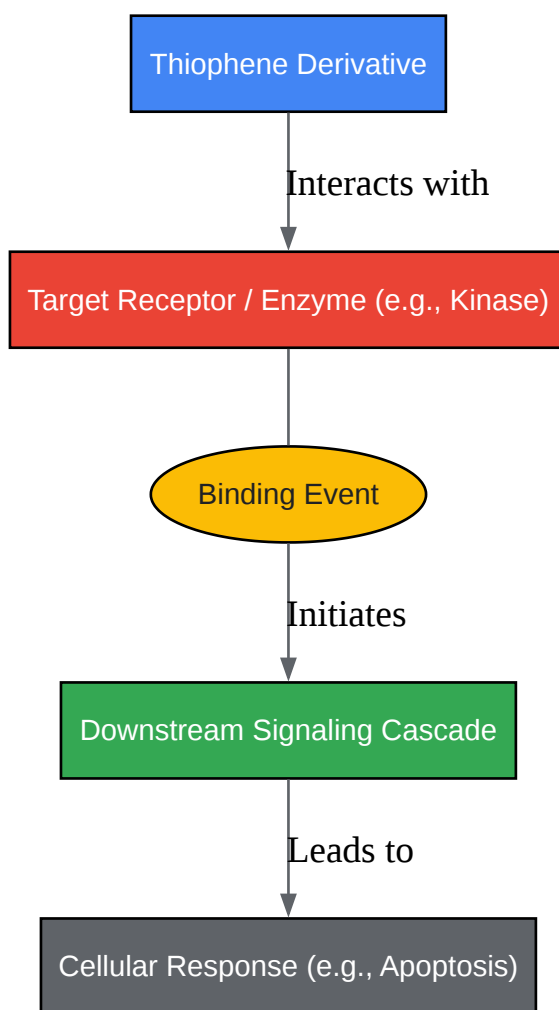


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Caption: Workflow for Compound Characterization.

Signaling Pathway of Thiophene Derivatives in Drug Discovery

Thiophene derivatives are prevalent in medicinal chemistry, often acting as bioisosteres for benzene rings and contributing to the pharmacological activity of many approved drugs.^[10] Their mechanism of action can be diverse, targeting various biological pathways. For instance, in anticancer drug development, thiophene-based compounds might target kinases or apoptosis modulators.^[10]



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Caption: Generalized Signaling Pathway for a Thiophene-Based Drug.

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